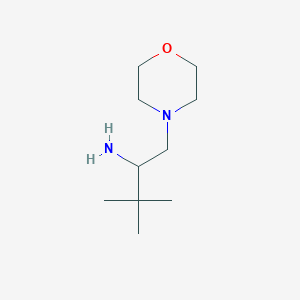
4-((4-Chlorophenyl)-hydroxymethyl)phenol
描述
4-((4-Chlorophenyl)-hydroxymethyl)phenol, commonly known as 4-Chloro-2-hydroxymethylphenol (4-CHMP) is a phenolic compound with a wide range of applications in the scientific field. 4-CHMP is a highly versatile compound and is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. This compound is also known to possess a variety of biochemical and physiological effects.
科学研究应用
4-((4-Chlorophenyl)-hydroxymethyl)phenol is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. It is used as a reagent in the synthesis of various compounds, including pyridines, quinolines, and other heterocyclic compounds. 4-((4-Chlorophenyl)-hydroxymethyl)phenol is also used in the synthesis of various pharmaceuticals, such as cephalosporins and macrolide antibiotics. In addition, 4-((4-Chlorophenyl)-hydroxymethyl)phenol is used in the synthesis of various polymers, such as polyurethanes and polyesters.
作用机制
The mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol is not fully understood. However, it is believed that 4-((4-Chlorophenyl)-hydroxymethyl)phenol is able to interact with a variety of proteins and enzymes, resulting in a variety of biochemical and physiological effects. It is also believed that 4-((4-Chlorophenyl)-hydroxymethyl)phenol may interfere with the activity of certain enzymes, such as cytochrome P450s, and may also act as an inhibitor of certain enzymes, such as tyrosinase.
Biochemical and Physiological Effects
4-((4-Chlorophenyl)-hydroxymethyl)phenol is known to possess a variety of biochemical and physiological effects. It has been shown to possess antiviral, antifungal, and antibacterial properties. In addition, 4-((4-Chlorophenyl)-hydroxymethyl)phenol has been shown to possess anti-inflammatory and antioxidant properties. Furthermore, 4-((4-Chlorophenyl)-hydroxymethyl)phenol has been shown to possess anticoagulant and antiplatelet properties, as well as to possess anti-tumor and anti-cancer properties.
实验室实验的优点和局限性
4-((4-Chlorophenyl)-hydroxymethyl)phenol is a highly versatile compound and is used in a variety of scientific experiments. One of the main advantages of using 4-((4-Chlorophenyl)-hydroxymethyl)phenol in lab experiments is that it is relatively inexpensive and easy to obtain. Furthermore, 4-((4-Chlorophenyl)-hydroxymethyl)phenol is relatively stable and can be stored for long periods of time. However, one of the main drawbacks of using 4-((4-Chlorophenyl)-hydroxymethyl)phenol in lab experiments is that it is toxic and should be handled with caution.
未来方向
There are a number of potential future directions for 4-((4-Chlorophenyl)-hydroxymethyl)phenol. One potential direction is to further explore its use in the synthesis of various pharmaceuticals and polymers. Additionally, further research could be done to explore the mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol and to further elucidate its biochemical and physiological effects. Furthermore, further research could be done to explore the potential therapeutic applications of 4-((4-Chlorophenyl)-hydroxymethyl)phenol, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential toxicological effects of 4-((4-Chlorophenyl)-hydroxymethyl)phenol and to further evaluate its safety for use in lab experiments.
合成方法
4-((4-Chlorophenyl)-hydroxymethyl)phenol is primarily synthesized through the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 70-80°C. The reaction is generally complete within 2-3 hours, and yields 4-((4-Chlorophenyl)-hydroxymethyl)phenol as the main product. The reaction can also be carried out in the presence of other catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.
属性
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZWQDQFWRURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)-hydroxymethyl)phenol | |
CAS RN |
164852-89-5 | |
| Record name | 4-((4-Chlorophenyl)-hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164852895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-CHLOROPHENYL)-HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J723YZJ8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



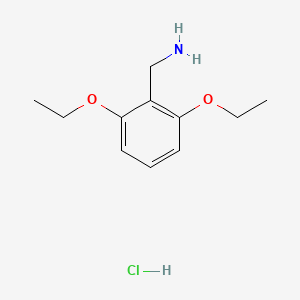
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)
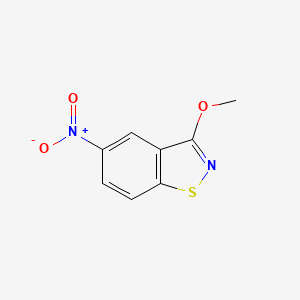
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
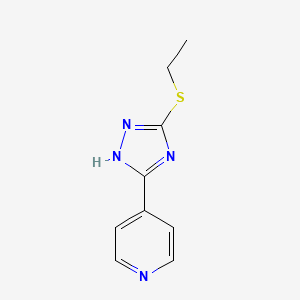
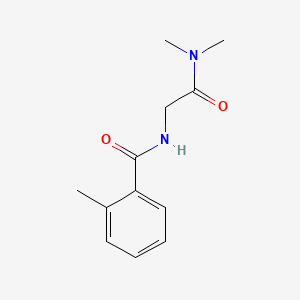
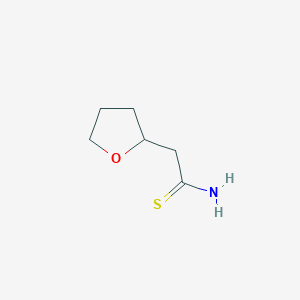
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)


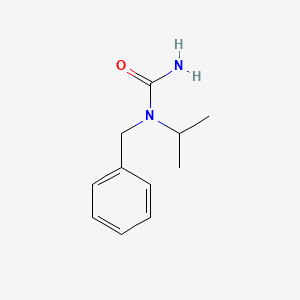
![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
